REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][CH2:10][C:11]#[N:12])[CH2:13][CH:14]([CH2:15][S:20]([CH3:21])(=[O:22])=[O:23])[S:16]([CH3:17])(=[O:18])=[O:19].[CH3:24][Si:25]([CH3:26])([CH3:27])[N-:28][Si:29]([CH3:30])([CH3:31])[CH3:32].[Na+:33].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[cH:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][C:10]2([C:11]#[N:12])[CH:14]([CH2:13]1)[CH2:15]2
|
Name
|
CS(=O)(=O)CC(CN(CCC#N)Cc1ccccc1)S(C)(=O)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(CN(CCC#N)Cc1ccccc1)S(C)(=O)=O
|
Name
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC12CC1CN(Cc1ccccc1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |